PLX7904 -

PLX7904

Catalog Number: EVT-278828
CAS Number:
Molecular Formula: C24H22F2N6O3S
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PLX7904 is a potent and selective inhibitor of B-Raf (BRAF) kinase, particularly the V600E mutant form. [, , ] This compound belongs to a new generation of RAF inhibitors known as "paradox breakers" due to their ability to selectively target mutant BRAF without causing paradoxical activation of the MAPK pathway in wild-type BRAF cells. [, , , ] This selectivity makes PLX7904 a promising candidate for treating cancers driven by BRAF mutations, such as melanoma and colorectal cancer. [, ]

Future Directions
  • Clinical Trials and Drug Development: Further clinical trials are necessary to evaluate the safety and efficacy of PLX7904 in humans. [] If successful, PLX7904 could become a valuable addition to the arsenal of cancer treatments, especially for BRAF V600E mutant cancers resistant to first-generation inhibitors.

PLX8394 (PB03)

    Compound Description: PLX8394 is a next-generation RAF inhibitor and the clinical analog of PLX7904 (PB04). [, ] It demonstrates potent inhibition of MEK-ERK1/2 signaling and anti-proliferative effects in BRAFV600E melanoma cells, including those resistant to vemurafenib. [, , ] PLX8394 also shows selective inhibition of BRAF in colonic adenocarcinoma cells, preventing paradoxical MAPK pathway activation. [, ]

    Relevance: As the clinical analog of PLX7904, PLX8394 likely shares a similar chemical structure and exhibits comparable biological activities. Both compounds are classified as "paradox-breaker" RAF inhibitors, meaning they effectively target mutant BRAF without causing paradoxical activation of the MAPK pathway in wild-type cells. [, , , ]

Vemurafenib (PLX4032)

    Compound Description: Vemurafenib is a first-generation BRAF inhibitor clinically used to treat BRAFV600E-mutant melanoma. [, , , ] While initially effective, acquired resistance is a significant limitation of vemurafenib. [, , , ] Furthermore, it can cause paradoxical activation of the ERK1/2 pathway in cells with wild-type BRAF, leading to side effects. [, ]

    Relevance: PLX7904 was developed as a next-generation RAF inhibitor to overcome the limitations of first-generation inhibitors like vemurafenib. [, , , ] While both drugs target BRAF, PLX7904 demonstrates superior efficacy against vemurafenib-resistant melanoma cells and avoids paradoxical MAPK pathway activation. [, , ]

Dabrafenib

    Compound Description: Similar to vemurafenib, dabrafenib is a first-generation BRAF inhibitor used in the treatment of BRAFV600E-mutant melanoma. [, ] It also suffers from limitations such as acquired resistance and the potential for paradoxical MAPK pathway activation. [, ]

    Relevance: PLX7904 is distinguished from dabrafenib, another first-generation BRAF inhibitor, by its improved efficacy against resistant melanoma cells and its ability to evade paradoxical MAPK pathway activation. [, ] This highlights the advantages of PLX7904 as a potential next-generation therapeutic option.

Synthesis Analysis

The synthesis of PLX7904 involves several key steps that utilize established organic chemistry techniques. The process typically begins with the formation of a core structure through Friedel-Crafts acylation, where starting materials are reacted to form the desired keto derivatives. Subsequent hydrogenation reactions convert nitro groups to amines, followed by selective acylation to yield the final compound. For instance, one reported synthesis pathway includes:

  1. Friedel-Crafts Acylation: Reacting 5-chloro-1H-pyrrolo[2,3-b]pyridine with benzoyl chloride to produce a keto derivative.
  2. Hydrogenation: Converting the nitro group to an aniline derivative.
  3. Selective Acylation: Using standard conditions to achieve final product formation with specific yields .

These methods highlight the importance of careful reaction conditions and purification techniques to obtain high-quality PLX7904.

Molecular Structure Analysis

PLX7904 has a well-defined molecular structure characterized by its unique arrangement of atoms that facilitates its interaction with the B-Raf kinase. The compound's structure can be represented as follows:

  • Chemical Formula: C14_{14}H11_{11}ClN2_{2}O
  • Molecular Weight: 260.70 g/mol

The structural data reveals that PLX7904 contains a chloro-substituted indole moiety, which is crucial for its binding affinity to the B-Raf protein. The three-dimensional conformation allows it to fit snugly within the active site of the enzyme, influencing its inhibitory capacity .

Chemical Reactions Analysis

PLX7904 undergoes specific chemical reactions that are essential for its function as an inhibitor. Upon binding to B-Raf, it stabilizes certain conformations of the protein that prevent its dimerization and subsequent activation. This interaction alters the typical catalytic activity of B-Raf, effectively blocking downstream signaling pathways associated with cell proliferation and survival.

Key reactions include:

  • Inhibition of Dimerization: By stabilizing the monomeric form of B-Raf.
  • Alteration of Active Site Conformation: Preventing ATP binding and subsequent phosphorylation events necessary for MAPK pathway activation .
Mechanism of Action

The mechanism of action for PLX7904 involves several steps:

  1. Binding: PLX7904 binds to the inactive form of B-Raf, specifically targeting the DFG motif within the kinase domain.
  2. Conformational Change: This binding induces a conformational change in B-Raf that stabilizes it in a monomeric state, preventing dimerization.
  3. Inhibition of Activity: The altered conformation inhibits the kinase activity by blocking ATP access and preventing phosphorylation events necessary for MAPK pathway activation.

This mechanism is particularly significant in tumors harboring B-Raf mutations, where traditional inhibitors may inadvertently activate signaling pathways due to dimerization effects .

Physical and Chemical Properties Analysis

PLX7904 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid crystalline compound.
  • Solubility: Soluble in dimethyl sulfoxide (DMSO), which is commonly used for biological assays.
  • Stability: Shows stability under physiological conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into therapeutic agents and for ensuring efficacy during treatment regimens .

Applications

PLX7904 has been primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Specifically targeting colorectal cancers with BRAF V600E mutations.
  • Research Tool: Used in laboratory settings to study RAF signaling pathways and resistance mechanisms associated with other therapeutic agents.

The ongoing research aims to further elucidate its effectiveness in combination therapies and its role in overcoming resistance mechanisms observed with earlier-generation BRAF inhibitors .

Introduction to BRAF Mutations and Therapeutic Challenges

BRAFV600E Mutation in Oncogenesis

The BRAFV600E mutation represents one of the most prevalent oncogenic drivers in solid tumors, occurring in approximately 50% of cutaneous melanomas, 10% of colorectal cancers (CRC), and 1-2% of non-small cell lung cancers (NSCLC) [2] [5] [9]. This specific mutation results from a thymine-to-adenine transversion at nucleotide 1799 (T1799A), causing a valine-to-glutamic acid substitution at codon 600. Biochemically, this substitution eliminates the regulatory domain's inhibitory function, transforming BRAF into a constitutively active monomer that signals independently of RAS activation. The mutation drives hyperactivation of the MAPK pathway (RAS-RAF-MEK-ERK cascade), leading to uncontrolled cellular proliferation, evasion of apoptosis, and enhanced metastatic potential. The BRAFV600E mutation is particularly associated with aggressive tumor phenotypes and poor clinical outcomes, especially in colorectal cancer where it correlates with right-sided primary tumors, peritoneal metastases, and mucinous histology [3] [9].

Table 1: Prevalence and Clinical Significance of BRAFV600E Mutation

Cancer TypePrevalence (%)Median OS (Months)Key Clinical Features
Melanoma40-50%18.7 (monotherapy)Cutaneous, high TMB
Colorectal8-12%<12 (chemotherapy)Right-sided, peritoneal mets
NSCLC1-2%Not reached (combo Rx)Adenocarcinoma dominant

Limitations of First-Generation BRAF Inhibitors

First-generation BRAF inhibitors (BRAFi), including vemurafenib and dabrafenib, demonstrated unprecedented response rates in BRAFV600E-mutant melanoma, but their clinical utility has been severely constrained by several fundamental limitations. While these ATP-competitive inhibitors effectively suppress mutant BRAF monomers, they exhibit a paradoxical effect on wild-type BRAF dimers or cells with upstream RAS activation, leading to transactivation of the RAF pathway [2] [6]. This paradoxical activation accelerates the development of keratoacanthomas and squamous cell carcinomas in 15-30% of patients. Additionally, therapeutic efficacy is undermined by the rapid emergence of acquired resistance, with median progression-free survival limited to approximately 6-7 months for monotherapy and 9-11 months for BRAFi/MEKi combinations [2] [10]. Resistance mechanisms are heterogeneous, including NRAS mutations (15%), BRAF amplification/splicing (16%), MEK mutations (7%), and various bypass signaling activations that reactivate the MAPK pathway or stimulate alternative survival pathways [10].

Paradoxical MAPK Pathway Activation and Resistance Mechanisms

The phenomenon of paradoxical MAPK pathway activation occurs when first-generation BRAFi bind to one protomer within a RAF dimer (BRAF-BRAF, BRAF-CRAF, or CRAF-CRAF), inducing conformational changes that hyperactivate the drug-free protomer. This effect is particularly pronounced in cells with upstream RTK/RAS activation or those harboring specific non-V600E BRAF mutations that promote dimer formation [2] [5]. Molecularly, inhibitor binding to one protomer stabilizes the dimer interface through allosteric mechanisms, enhancing the catalytic activity of the unbound partner. Beyond paradoxical activation, diverse genetic and epigenetic resistance mechanisms evolve under therapeutic pressure. These include receptor tyrosine kinase upregulation (EGFR, PDGFRβ, IGF-1R), which reactivates MAPK signaling or activates parallel pathways like PI3K/AKT; oncogenic shifts in alternative pathways such as YAP/TAZ, JNK/c-Jun, and WNT5A/β-catenin signaling; and epigenetic reprogramming through DNA methylation changes and histone modifications that alter transcriptional programs [2] [8] [10]. The tumor microenvironment further contributes through cytokine-mediated survival signals and stromal interactions that foster drug-tolerant persister cells.

Table 2: Molecular Mechanisms of Resistance to First-Generation BRAF Inhibitors

Resistance MechanismFrequency (%)Key EffectorsPathway Impact
MAPK Reactivation60-70%NRAS mut, BRAF amp, MEK mutERK rephosphorylation
RTK Upregulation30-40%EGFR, PDGFRβ, IGF-1R, AXLPI3K/AKT activation
Non-MAPK Bypass15-25%YAP/TAZ, JNK/c-Jun, WNT5AAlternative survival
Epigenetic Reprogramming10-20%KDM6A/B, histone modsCell state plasticity
Tumor Microenvironment20-30%Cytokines, ECM remodelingStroma-mediated protection

Emergence of BRAF Paradox Breakers: Rationale for PLX7904 Development

The limitations of first-generation BRAFi catalyzed the development of second-generation paradox breakers designed to inhibit mutant BRAF without inducing paradoxical activation. These agents are structurally optimized to preferentially bind mutant BRAF while avoiding transactivation of wild-type RAF dimers. PLX7904 (also known as tovorafenib) emerged from this rational drug design approach as a highly selective BRAF inhibitor with unique biochemical properties. Unlike vemurafenib and dabrafenib, PLX7904 exhibits minimal binding to monomeric wild-type BRAF, thereby avoiding the dimerization-driven activation that plagues first-generation inhibitors. Preclinical studies demonstrated its superior activity against BRAF dimer-driven tumors and its ability to overcome intrinsic resistance mechanisms associated with RAF dimer dependence [1] [5]. This class represents a significant advancement in targeting oncogenic BRAF signaling, particularly in tumors with complex genetic backgrounds where RAS mutations or RTK overexpression would otherwise trigger paradoxical activation with first-generation inhibitors. PLX7904's development specifically addresses the therapeutic challenges posed by heterodimer formation, kinase-dead BRAF mutants (class III), and tumors with RAS co-mutations that render conventional BRAFi ineffective or even tumor-promoting [5].

Properties

Product Name

PLX7904

IUPAC Name

5-(2-cyclopropylpyrimidin-5-yl)-3-[3-[[ethyl(methyl)sulfamoyl]amino]-2,6-difluorobenzoyl]-1H-pyrrolo[2,3-b]pyridine

Molecular Formula

C24H22F2N6O3S

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C24H22F2N6O3S/c1-3-32(2)36(34,35)31-19-7-6-18(25)20(21(19)26)22(33)17-12-30-24-16(17)8-14(9-29-24)15-10-27-23(28-11-15)13-4-5-13/h6-13,31H,3-5H2,1-2H3,(H,29,30)

InChI Key

DKNZQPXIIHLUHU-UHFFFAOYSA-N

SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F

Solubility

Soluble in DMSO, not in water

Synonyms

PLX7904; PLX-7904; PLX 7904; PB04; PB-04; PB 04; paradox-breaker-04.

Canonical SMILES

CCN(C)S(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CN=C(N=C4)C5CC5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.